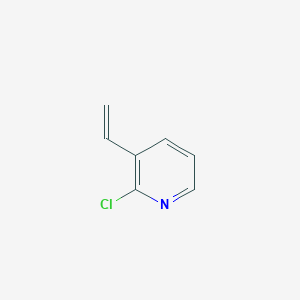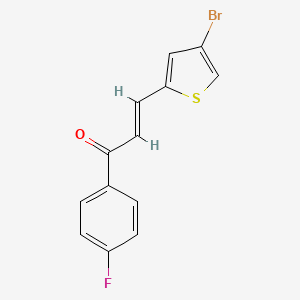
3-(4-Bromo-2-thienyl)-1-(4-fluorophenyl)prop-2-en-1-one
Vue d'ensemble
Description
3-(4-Bromo-2-thienyl)-1-(4-fluorophenyl)prop-2-en-1-one, also known as BTP, is a synthetic compound that has been widely used in scientific research. It belongs to the family of chalcones, which are known for their diverse biological activities. BTP has been found to exhibit a range of pharmacological properties, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 3-(4-Bromo-2-thienyl)-1-(4-fluorophenyl)prop-2-en-1-one is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and survival. 3-(4-Bromo-2-thienyl)-1-(4-fluorophenyl)prop-2-en-1-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that promotes inflammation and is overexpressed in many types of cancer. 3-(4-Bromo-2-thienyl)-1-(4-fluorophenyl)prop-2-en-1-one has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in cell survival and proliferation.
Biochemical and Physiological Effects
3-(4-Bromo-2-thienyl)-1-(4-fluorophenyl)prop-2-en-1-one has been found to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of many chronic diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. 3-(4-Bromo-2-thienyl)-1-(4-fluorophenyl)prop-2-en-1-one has also been shown to modulate the immune system, enhancing the activity of immune cells and reducing the risk of infection.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-Bromo-2-thienyl)-1-(4-fluorophenyl)prop-2-en-1-one has several advantages for use in laboratory experiments. It is readily available, easy to synthesize, and exhibits a range of pharmacological properties that make it a versatile tool for research. However, its use is limited by its low solubility in water, which can make it difficult to administer in vivo. Furthermore, the mechanism of action of 3-(4-Bromo-2-thienyl)-1-(4-fluorophenyl)prop-2-en-1-one is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on 3-(4-Bromo-2-thienyl)-1-(4-fluorophenyl)prop-2-en-1-one. One area of interest is the development of 3-(4-Bromo-2-thienyl)-1-(4-fluorophenyl)prop-2-en-1-one-based therapies for cancer. Further studies are needed to elucidate the mechanism of action of 3-(4-Bromo-2-thienyl)-1-(4-fluorophenyl)prop-2-en-1-one and to identify the optimal dosage and administration route for cancer treatment. Additionally, 3-(4-Bromo-2-thienyl)-1-(4-fluorophenyl)prop-2-en-1-one has potential applications in the treatment of other chronic diseases, such as cardiovascular disease and neurodegenerative disorders. Further research is needed to explore these potential applications and to identify any limitations or adverse effects associated with 3-(4-Bromo-2-thienyl)-1-(4-fluorophenyl)prop-2-en-1-one administration.
Applications De Recherche Scientifique
3-(4-Bromo-2-thienyl)-1-(4-fluorophenyl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 3-(4-Bromo-2-thienyl)-1-(4-fluorophenyl)prop-2-en-1-one has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Furthermore, it has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
(E)-3-(4-bromothiophen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFOS/c14-10-7-12(17-8-10)5-6-13(16)9-1-3-11(15)4-2-9/h1-8H/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNHRWUYKJYYIL-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=CC(=CS2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=CC(=CS2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2-thienyl)-1-(4-fluorophenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



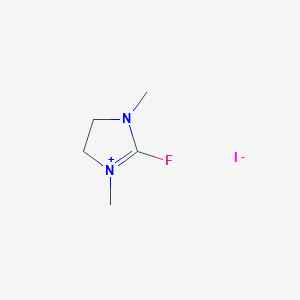


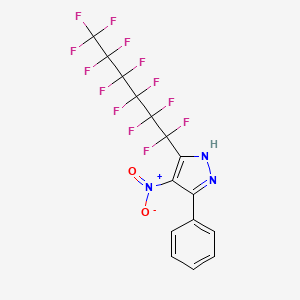
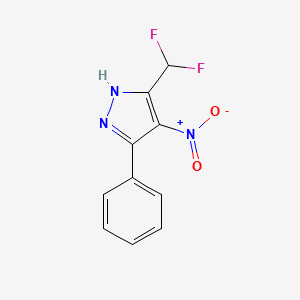
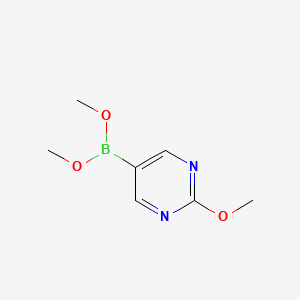
![2-[(Dimethylamino)methylene]-5-(4-fluorophenyl)-1,3-cyclohexanedione](/img/structure/B3039390.png)
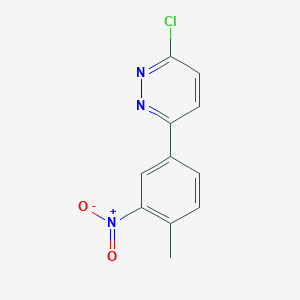
![4-[(3-Fluoropropyl)sulphonyl]toluene](/img/structure/B3039393.png)
![6-[3,5-Bis(trifluoromethyl)phenyl]-3-chloropyridazine](/img/structure/B3039394.png)
![Ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate](/img/structure/B3039395.png)

![(-)-2-((1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl)thiazole-4-carboxylic acid ethyl ester](/img/structure/B3039397.png)
